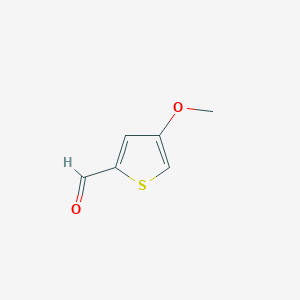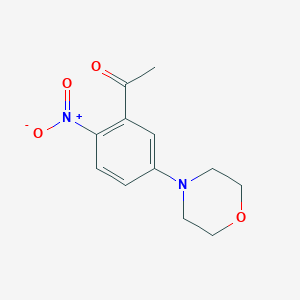![molecular formula C15H19NO5 B3176289 3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde CAS No. 98840-95-0](/img/structure/B3176289.png)
3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde
概要
説明
3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde is an organic compound with the molecular formula C15H19NO5 It is characterized by the presence of an ethoxy group, a morpholinyl group, and an oxoethoxy group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzaldehyde and morpholine.
Formation of Intermediate: The reaction between 3-ethoxybenzaldehyde and morpholine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, leads to the formation of an intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid.
Reduction: 3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The morpholinyl group can enhance the compound’s solubility and facilitate its transport across biological membranes.
類似化合物との比較
Similar Compounds
3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde: Similar structure with a methoxy group instead of an ethoxy group.
3-Methoxy-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde: Similar structure with a methoxy group and a different position of the morpholinyl group.
2-(2-Morpholin-4-yl-ethoxy)benzaldehyde: Similar structure with a different position of the ethoxy group.
Uniqueness
3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both an ethoxy group and a morpholinyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
IUPAC Name |
3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-2-20-14-9-12(10-17)3-4-13(14)21-11-15(18)16-5-7-19-8-6-16/h3-4,9-10H,2,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBMJSPSGCIEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-nitropyridin-2-yl)amino]acetic Acid](/img/structure/B3176210.png)













